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Compound of Interest

6-Bromo-N-methylbenzo[d]thiazol-
Compound Name:
2-amine

cat. No.: B1520085

An In-Depth Technical Guide to the Chemical Properties of 6-Bromo-N-
methylbenzo[d]thiazol-2-amine

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure™ due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its
rigid bicyclic system and versatile substitution points allow for the fine-tuning of steric and
electronic properties, making it a valuable core for drug design. Derivatives of benzothiazole
have demonstrated a remarkable spectrum of pharmacological activities, including anticancer,
antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

This technical guide focuses on a specific, highly functionalized derivative: 6-Bromo-N-
methylbenzo[d]thiazol-2-amine. The presence of three key features—the N-methylamino
group at the 2-position, the bromine atom at the 6-position, and the core benzothiazole nucleus
—makes this molecule a particularly strategic building block for chemical library synthesis and
a lead compound for drug discovery programs. This document provides an in-depth analysis of
its chemical properties, a plausible synthetic pathway, key reactivity profiles, and its potential
applications, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties
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A precise understanding of the molecule's fundamental characteristics is the foundation for all

subsequent experimental work.
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Caption: Chemical structure of 6-Bromo-N-methylbenzo[d]thiazol-2-amine.

Table 1: Compound Identifiers

Identifier Value Source
6-bromo-N-methyl-1,3-

IUPAC Name N/A
benzothiazol-2-amine

CAS Number 75104-92-6 [4]

Molecular Formula CsHsBrNsS N/A

Molecular Weight 243.13 g/mol [5]

Table 2: Physicochemical Properties
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Property Value Notes

Based on related
) ) benzothiazole structures which
Appearance Solid (predicted) ] )
are typically solids at room

temperature.[6]

Data for the related compound

6-Bromo-2-methyl-1,3-
Melting Point 82-84 °C benzothiazole.[6] The N-

methylamino group may alter

this value.

Data for the related compound
Boiling Point 299.1+13.0 °C (Predicted) 6-Bromo-2-methyl-1,3-

benzothiazole.[6]

) ) ) Based on experimental
. Soluble in organic solvents like o
Solubility procedures for similar
Methanol, DMF, DMSO. ]
benzothiazoles.[6][7]

Synthesis and Characterization

The synthesis of 2-aminobenzothiazoles is a well-established field, typically proceeding via the
cyclization of a substituted aniline. The following protocol represents a logical and field-proven
pathway to the target compound.

Synthetic Strategy: A Mechanistic Approach

The most direct synthetic route originates from 4-bromoaniline. The core strategy involves two
key transformations:

o Formation of the Benzothiazole Ring: This is classically achieved by reacting the aniline
precursor with a thiocyanate salt in the presence of bromine. This in situ generates a
thiocyanogen species that electrophilically attacks the aniline ring, followed by an
intramolecular cyclization to form the 2-amino-6-bromobenzothiazole intermediate.

» N-Methylation: The final step is the selective methylation of the exocyclic amine. This must
be controlled to avoid quaternization of the ring nitrogen.
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Caption: Synthetic workflow for 6-Bromo-N-methylbenzo[d]thiazol-2-amine.

Experimental Protocol: Synthesis

Step A: Synthesis of 6-Bromo-1,3-benzothiazol-2-amine (Intermediate)

This protocol is adapted from established methods for synthesizing substituted 2-
aminobenzothiazoles.[8]

o Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping
funnel, dissolve 4-bromoaniline (1 eq.) in glacial acetic acid (approx. 10 mL per gram of
aniline).

e Thiocyanation: Add potassium thiocyanate (KSCN, 2.5 eq.) to the stirred solution and cool
the mixture to 0-5 °C in an ice bath.

» Bromination/Cyclization: From the dropping funnel, add a solution of bromine (1.1 eq.) in
glacial acetic acid dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
The causality here is critical: bromine reacts with KSCN to form thiocyanogen, the
electrophile, which then reacts with the aniline.

o Reaction Completion: After the addition is complete, allow the mixture to stir at room
temperature for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

o Workup: Pour the reaction mixture into a large volume of crushed ice. The precipitate is
collected by filtration, washed thoroughly with water to remove acetic acid and salts, and
then with a small amount of cold ethanol.

 Purification: Recrystallize the crude product from an appropriate solvent system (e.g.,
ethanol/water) to yield pure 6-bromo-1,3-benzothiazol-2-amine.
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Step B: N-Methylation to Yield 6-Bromo-N-methylbenzo[d]thiazol-2-amine

Reaction Setup: Suspend the intermediate from Step A (1 eq.) and potassium carbonate
(K2COs, 2-3 eq.) in N,N-dimethylformamide (DMF).

o Methylation: Add methyl iodide (CHsl, 1.1-1.2 eq.) dropwise to the suspension. The use of a
slight excess of methyl iodide drives the reaction to completion, while the base neutralizes
the HI byproduct.

e Reaction Completion: Stir the reaction at room temperature for 6-10 hours, monitoring by
TLC.

o Workup: Pour the reaction mixture into water and extract with an organic solvent such as
ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The crude product can be purified by
silica gel column chromatography.

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available in the search results,
spectral data can be reliably predicted based on its structure and data from close analogs.[4][8]

[°]

Table 3: Predicted Spectroscopic Data
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Technique Expected Features

~7.5-8.0 ppm: Aromatic protons
(multiplets/doublets, 3H). ~5.0-6.0 ppm: N-H
1H NMR proton (broad singlet, 1H, exchangeable with
D20). ~3.0 ppm: N-CHs protons (singlet or
doublet upon coupling with N-H, 3H).

~168 ppm: C2 (carbon attached to two
13C NMR nitrogens). ~115-150 ppm: Aromatic carbons (6
signals). ~31 ppm: N-CHs carbon.

~3400: N-H stretch. ~3100-3000: Aromatic C-H
stretch. ~2950: Aliphatic C-H stretch (methyl).

FT-IR (cm™2) ) )
~1630: C=N stretch of the thiazole ring. ~1550:
N-H bend. ~550: C-Br stretch.
M+ peak at m/z ~242/244: Characteristic

Mass Spec (El) isotopic pattern for a single bromine atom

(approx. 1:1 ratio).

Chemical Reactivity and Derivatization Potential

The true value of this molecule in drug development lies in its capacity for selective
derivatization at two key positions. This allows for the systematic exploration of chemical space
around the core scaffold.

Caption: Key reactive sites for derivatization on the 6-Bromo-N-methylbenzo[d]thiazol-2-
amine scaffold.

Reactions at the 2-Amino Position (Site A)

The secondary amine is a nucleophile and a site for building substituents that can interact with
biological targets. Acylation is a common transformation used to introduce amide
functionalities, which are prevalent in drug molecules.

C-C and C-N Cross-Coupling Reactions (Site B)
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The aryl bromide at the C6 position is an exceptionally powerful synthetic handle. It readily
participates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern
medicinal chemistry. This allows for the direct and modular installation of a wide variety of aryl,
heteroaryl, and alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.
[10]

Protocol Example: Suzuki Cross-Coupling at the C6 Position
This generalized protocol is based on standard conditions reported for similar substrates.[10]

» Reagents: To a reaction vial, add 6-Bromo-N-methylbenzo[d]thiazol-2-amine (1 eq.), the
desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as
Pd(PPhs)4 (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3

eq.).

e Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The
choice of solvent is critical for solvating both the organic and inorganic reagents.[10]

» Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 4-16 hours. The
elevated temperature is necessary to drive the catalytic cycle.

e Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the
reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

 Purification: The combined organic layers are washed, dried, and concentrated. The final
product is purified by column chromatography to yield the 6-aryl-N-methylbenzo[d]thiazol-2-
amine derivative.

Relevance in Medicinal Chemistry and Drug
Discovery

The benzothiazole scaffold itself is associated with a vast range of biological activities.[2][11]
Literature reviews consistently highlight that substitutions at the C2 and C6 positions are
particularly influential in modulating pharmacological effects.[3]

¢ Anticancer Potential: Many 2-aminobenzothiazole derivatives have shown potent cytotoxic
activity against various cancer cell lines.[1][12] The ability to append different aryl groups at
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the C6 position via Suzuki coupling allows for the exploration of interactions with specific
enzymatic pockets, such as kinase ATP-binding sites.

» Antimicrobial Activity: The benzothiazole nucleus is a key component in compounds with
antibacterial and antifungal properties.[1][8]

e Enzyme Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamides, structures closely related to
derivatives of the title compound, have demonstrated significant urease inhibition activity.[10]

e Modular Design: 6-Bromo-N-methylbenzo[d]thiazol-2-amine is an ideal starting point for
parallel synthesis. A library of analogs can be rapidly generated by varying the coupling
partner at Site B and/or acylating agent at Site A, providing a powerful tool for hit-to-lead
optimization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-N-methylbenzo[d]thiazol-2-amine is
not available, data from closely related aminobenzothiazoles and bromo-aromatic compounds
indicate that appropriate precautions are necessary.

o Potential Hazards: Similar compounds are classified as toxic if swallowed or in contact with
skin, harmful if inhaled, and causing serious eye irritation. Skin irritation is also a potential
hazard.[13]

e Handling:

Work in a well-ventilated area or a chemical fume hood.

o

o

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.[13]

o

Avoid inhalation of dust or vapors.

[¢]

Wash hands thoroughly after handling.[13]

» Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14]
Keep away from strong oxidizing agents.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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